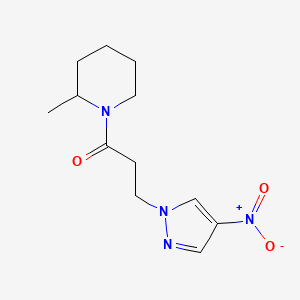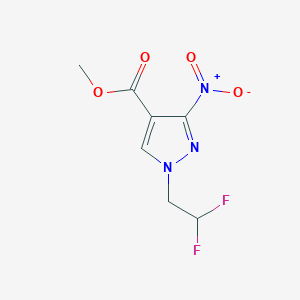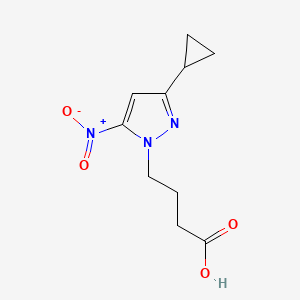![molecular formula C22H24N6OS B10908245 N'-[(E)-(4-methylphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10908245.png)
N'-[(E)-(4-methylphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-Allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a triazole ring, an allyl group, an anilinomethyl group, and a hydrazide moiety, making it a molecule of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.
Attachment of the Anilinomethyl Group: The anilinomethyl group can be attached via a nucleophilic substitution reaction using aniline and a suitable electrophile.
Formation of the Hydrazide Moiety: The hydrazide moiety can be formed by reacting the intermediate compound with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-methylbenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The triazole ring and anilinomethyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or reduced hydrazide derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its unique structure may interact with specific biological targets, offering therapeutic benefits for various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could play a crucial role in binding to the active site of enzymes, while the hydrazide moiety could form hydrogen bonds with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with known biological activities.
4-Allyl-1,2,4-triazole: A triazole derivative with an allyl group, similar to the compound .
Anilinomethyl-1,2,4-triazole: A triazole derivative with an anilinomethyl group.
Uniqueness
The uniqueness of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(4-methylphenyl)methylidene]acetohydrazide lies in its combination of functional groups. The presence of the allyl, anilinomethyl, and hydrazide moieties, along with the triazole ring, provides a unique scaffold for potential biological and chemical applications. This combination of groups is not commonly found in other triazole derivatives, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C22H24N6OS |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H24N6OS/c1-3-13-28-20(15-23-19-7-5-4-6-8-19)25-27-22(28)30-16-21(29)26-24-14-18-11-9-17(2)10-12-18/h3-12,14,23H,1,13,15-16H2,2H3,(H,26,29)/b24-14+ |
Clave InChI |
XEPVVBSBDFDFSA-ZVHZXABRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908169.png)
![4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]pyridine](/img/structure/B10908170.png)
![2-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B10908189.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10908203.png)

![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908216.png)

![2-[(4-Fluoro-2-nitrophenoxy)methyl]furan](/img/structure/B10908224.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10908235.png)
![prop-2-en-1-yl 2-chloro-5-(5-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10908236.png)
![Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate](/img/structure/B10908240.png)
![methyl 4-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B10908241.png)
![3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10908251.png)
